molecular formula C34H49N7O8 B8262089 H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Cat. No.: B8262089
M. Wt: 683.8 g/mol
InChI Key: ZJTZBLPUKVGDTD-LJWNLINESA-N
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Description

The compound H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is a peptide consisting of the amino acids tyrosine, glycine, glycine, phenylalanine, leucine, and lysine. This peptide is known for its biological activity and is often studied for its potential therapeutic applications. It is a part of the enkephalin family, which are endogenous peptides that bind to opioid receptors and have pain-relieving properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SolPPS). In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the protection of amino groups with protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), followed by coupling reactions facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using automated peptide synthesizers that employ SPPS. The use of high-efficiency coupling reagents and optimized reaction conditions ensures high yield and purity of the peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine, while substitution reactions can yield peptide analogs with altered biological activity .

Scientific Research Applications

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby exerting analgesic effects. The peptide primarily targets the mu-opioid receptor, leading to the activation of intracellular signaling pathways that result in pain relief .

Comparison with Similar Compounds

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: is similar to other enkephalins and opioid peptides such as:

    Leu-enkephalin: H-Tyr-Gly-Gly-Phe-Leu-OH

    Met-enkephalin: H-Tyr-Gly-Gly-Phe-Met-OH

    Dynorphin A: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH

Uniqueness

The presence of lysine at the C-terminus in This compound distinguishes it from other enkephalins, potentially altering its binding affinity and specificity for opioid receptors. This unique structure may contribute to its distinct pharmacological profile .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49N7O8/c1-21(2)16-27(32(46)40-26(34(48)49)10-6-7-15-35)41-33(47)28(18-22-8-4-3-5-9-22)39-30(44)20-37-29(43)19-38-31(45)25(36)17-23-11-13-24(42)14-12-23/h3-5,8-9,11-14,21,25-28,42H,6-7,10,15-20,35-36H2,1-2H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,47)(H,48,49)/t25-,26-,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTZBLPUKVGDTD-LJWNLINESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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